4-(3-Fluorosulfonyloxyphenoxy)pyridine

Description

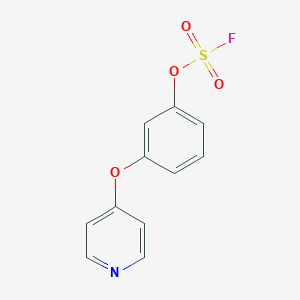

4-(3-Fluorosulfonyloxyphenoxy)pyridine is a pyridine derivative featuring a fluorosulfonyloxy-substituted phenoxy group at the 4-position of the pyridine ring. This compound is structurally characterized by the presence of a sulfonyl fluoride group (-SO₂F) attached to a phenoxy moiety, which is further linked to the pyridine core. The fluorosulfonyloxy group is a reactive functional group, often utilized in chemical synthesis as a leaving group or electrophilic intermediate.

Properties

IUPAC Name |

4-(3-fluorosulfonyloxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-2-10(8-11)16-9-4-6-13-7-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNISKOXLDRBRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as silver triflate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxyphenoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(3-Fluorosulfonyloxyphenoxy)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxyphenoxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The compound may inhibit enzymes or receptors involved in critical cellular processes, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-(3-Fluorosulfonyloxyphenoxy)pyridine with five structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Analysis and Molecular Properties

*Calculated molecular weight based on formula.

Key Observations :

- Reactivity: The fluorosulfonyloxy group in the target compound enhances electrophilicity compared to non-sulfonylated analogs (e.g., 4-(trifluoromethyl)pyridine), making it suitable for nucleophilic displacement reactions .

- Solubility : Carboxy-substituted derivatives (e.g., 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine) exhibit higher aqueous solubility due to ionizable groups, whereas sulfonyl-containing compounds are more lipophilic .

- Stability : Sulfonyl fluorides are generally hydrolytically stable under neutral conditions but react readily with nucleophiles (e.g., amines, thiols), a property leveraged in click chemistry and drug conjugation .

Environmental and Toxicological Profiles

- However, hydrolysis products (e.g., sulfonic acids) may exhibit higher soil mobility .

- Endocrine Disruption: No evidence exists for endocrine disruption in sulfonyl- or fluorophenyl-substituted pyridines, though trifluoromethyl groups in related compounds (e.g., 4-(trifluoromethyl)pyridine) require further study .

Biological Activity

4-(3-Fluorosulfonyloxyphenoxy)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives characterized by a fluorosulfonyloxy group. Its structure can be represented as follows:

This compound's unique chemical properties contribute to its interactions with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes that play critical roles in various biochemical pathways. One study highlighted its capacity to inhibit certain kinases involved in cancer cell proliferation, which is crucial for developing targeted cancer therapies.

Anticancer Potential

The compound has been studied for its potential as an anticancer agent. In vitro assays demonstrated that it could inhibit the growth of cancer cell lines by targeting key signaling pathways. For instance, it was found to affect the c-Met and VEGFR-2 pathways, which are often implicated in tumor growth and metastasis .

The mechanism through which this compound exerts its biological effects involves binding to the ATP-binding site of target kinases. This interaction disrupts their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values for different cell lines ranged from 0.1 μM to 0.5 μM, indicating potent activity against these cells.

- In Vivo Studies : Animal model studies have shown promising results where administration of the compound led to tumor size reduction compared to control groups. These findings suggest potential for further development into a therapeutic agent.

- Combination Therapies : Research is ongoing into the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance mechanisms in cancer treatment.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Target | IC50 (μM) | Biological Effect |

|---|---|---|---|

| In Vitro Cell Proliferation | c-Met | 0.11 | Inhibition of cancer cell growth |

| In Vitro Cell Proliferation | VEGFR-2 | 0.19 | Inhibition of angiogenesis |

| In Vivo Tumor Growth | Mouse Models | N/A | Tumor size reduction observed |

| Combination Therapy | Various | N/A | Enhanced efficacy with reduced resistance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.